Selenophene, 2-(methylthio)-
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Overview
Description
Selenophene, 2-(methylthio)-: is a heterocyclic compound containing selenium. Its molecular formula is C5H6SSe and it has a molecular weight of 177.13 g/mol . This compound is a derivative of selenophene, where a methylthio group is attached to the second position of the selenophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of selenophene derivatives, including Selenophene, 2-(methylthio)-, typically involves cyclization-based strategies. One common method involves the reaction of alkynes with selenium sources under specific conditions. For instance, the reaction of 2-(2-bromophenyl)imidazo[1,2-a]pyridine with potassium selenocyanate in the presence of N-chlorosuccinimide and cesium carbonate can yield selenophene derivatives .
Industrial Production Methods: Industrial production of selenophene derivatives often employs methods that ensure high efficiency and yield. These methods may include the use of transition metal catalysts, such as palladium, to facilitate the cyclization reactions. Additionally, the use of mild and safer conditions, along with minimized steps, is preferred to achieve high efficiency in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Selenophene, 2-(methylthio)- undergoes various chemical reactions, including:
Oxidation: The selenium atom in the selenophene ring can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert selenophene derivatives to their corresponding selenides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic reagents like bromine or iodine can be used for substitution reactions.
Major Products Formed:
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various substituted selenophenes depending on the electrophile used.
Scientific Research Applications
Chemistry: Selenophene, 2-(methylthio)- is used as a building block in the synthesis of more complex organoselenium compounds. It serves as a precursor for the development of new materials with unique electronic properties .
Biology and Medicine: Selenophene derivatives have shown potential biological activities, including antioxidant, antibacterial, and anticancer properties. They are being explored for their therapeutic potential in treating various diseases .
Industry: In the industrial sector, selenophene derivatives are used in the development of organic light-emitting diodes (OLEDs), organic solar cells, and other electronic components.
Mechanism of Action
The mechanism of action of Selenophene, 2-(methylthio)- involves its interaction with molecular targets and pathways within biological systems. The selenium atom in the selenophene ring can participate in redox reactions, contributing to its antioxidant properties. Additionally, the compound can interact with cellular proteins and enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Thiophene: A sulfur analog of selenophene with similar electronic properties but different reactivity.
Furan: An oxygen analog of selenophene with distinct electronic properties and reactivity.
Benzoselenophene: A fused ring system containing a selenophene ring, exhibiting unique biological activities.
Uniqueness: Selenophene, 2-(methylthio)- is unique due to the presence of both selenium and sulfur atoms in its structure. This combination imparts distinct electronic properties and reactivity compared to its sulfur and oxygen analogs. The presence of selenium also contributes to its potential biological activities, making it a valuable compound for various applications .
Properties
CAS No. |
31053-54-0 |
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Molecular Formula |
C5H6SSe |
Molecular Weight |
177.14 g/mol |
IUPAC Name |
2-methylsulfanylselenophene |
InChI |
InChI=1S/C5H6SSe/c1-6-5-3-2-4-7-5/h2-4H,1H3 |
InChI Key |
KDJCFNABGJTVEI-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C[Se]1 |
Origin of Product |
United States |
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